1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Overview
Description
1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate, commonly known as PNU-109,291, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of PNU-109,291 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It has also been found to modulate the activity of the dopamine and glutamate systems in the brain.
Biochemical and Physiological Effects
PNU-109,291 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been found to reduce the release of glutamate, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of PNU-109,291 for lab experiments is its well-characterized pharmacology. Its mechanism of action has been extensively studied, and it has been found to have a wide range of effects on the central nervous system. However, one of the limitations of PNU-109,291 is its relatively low potency compared to other compounds in its class. This can make it more difficult to use in certain experimental paradigms.
Future Directions
There are several potential future directions for the study of PNU-109,291. One area of interest is its potential use in the treatment of drug addiction. It has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine whether it could be effective in humans. Another area of interest is its potential use in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine whether it could be effective in humans. Finally, there is also interest in developing more potent analogs of PNU-109,291 that could be used in experimental paradigms where its low potency is a limitation.
Scientific Research Applications
PNU-109,291 has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.C2H2O4/c1-28-22-10-6-5-9-21(22)23(27)26-13-11-20(12-14-26)25-17-15-24(16-18-25)19-7-3-2-4-8-19;3-1(4)2(5)6/h2-10,20H,11-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBGQSHVGNYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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